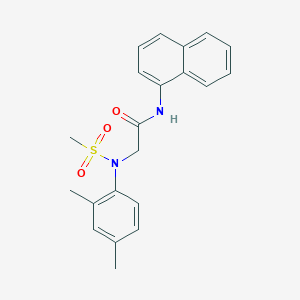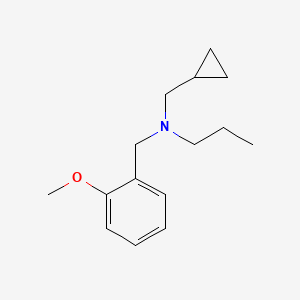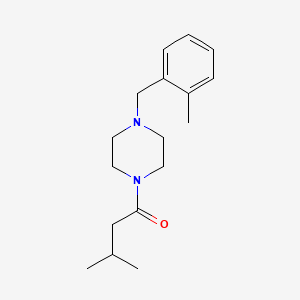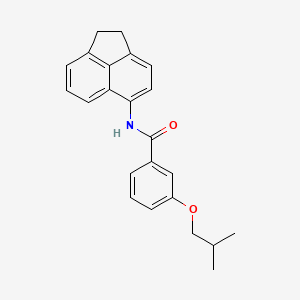
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, also known as DIBO, is a chemical compound that has been studied extensively for its potential applications in scientific research. DIBO is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and infectious diseases. NMT is overexpressed in many types of cancer, and its inhibition by N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to reduce the growth and proliferation of cancer cells. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
作用機序
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide inhibits NMT by binding to its active site and preventing the transfer of myristic acid to target proteins. This post-translational modification is essential for the proper localization and function of many proteins, including those involved in cancer and viral infections. By inhibiting NMT, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide disrupts this process and leads to the degradation of these proteins.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide as a research tool is its specificity for NMT, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a potent inhibitor of NMT, and its use may lead to off-target effects and unintended consequences.
将来の方向性
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, including the development of more potent and selective inhibitors of NMT, the investigation of the long-term effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide on cells and organisms, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and anti-inflammatory effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide.
合成法
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide involves several steps, including the preparation of the starting materials and the coupling reaction between them. The starting materials for N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide synthesis are 1,2-dihydroacenaphthylene and 3-isobutoxybenzoyl chloride, which are reacted in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15(2)14-26-19-7-3-6-18(13-19)23(25)24-21-12-11-17-10-9-16-5-4-8-20(21)22(16)17/h3-8,11-13,15H,9-10,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVJSSUIBKCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)

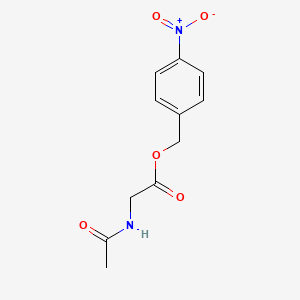
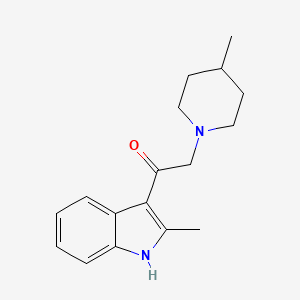
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)

![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

